3-Fluorothiophenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Precursor for Functional Materials

Due to the presence of both a fluorine atom and a thiol group, 3-Fluorothiophenol can act as a building block for the synthesis of various functional materials.

Thiol-ene Click Chemistry

The thiol group in 3-Fluorothiophenol can participate in thiol-ene click chemistry, a reliable and efficient technique for creating new materials with specific properties. By reacting with alkenes, 3-Fluorothiophenol can be incorporated into polymers, resins, and other functional structures [].

Self-assembled Monolayers (SAMs)

3-Fluorothiophenol's ability to form strong bonds with gold surfaces makes it a candidate for the development of Self-assembled Monolayers (SAMs). SAMs are ordered assemblies of molecules on a substrate and can be used in various applications such as biosensors, molecular electronics, and corrosion protection []. The presence of the fluorine atom in 3-Fluorothiophenol might influence the properties of the SAMs, such as their packing density and electronic behavior.

Potential Pharmaceutical Applications

Fluorine Substitution

The presence of a fluorine atom can sometimes improve the drug-like properties of a molecule. Fluorine substitution can enhance a molecule's metabolic stability and membrane permeability, both crucial factors for successful drug development [].

Thiol Group for Bioconjugation

The thiol group can be used to attach 3-Fluorothiophenol to biomolecules like peptides or proteins through a process known as bioconjugation. This could be useful for creating targeted drug delivery systems or probes for biological imaging [].

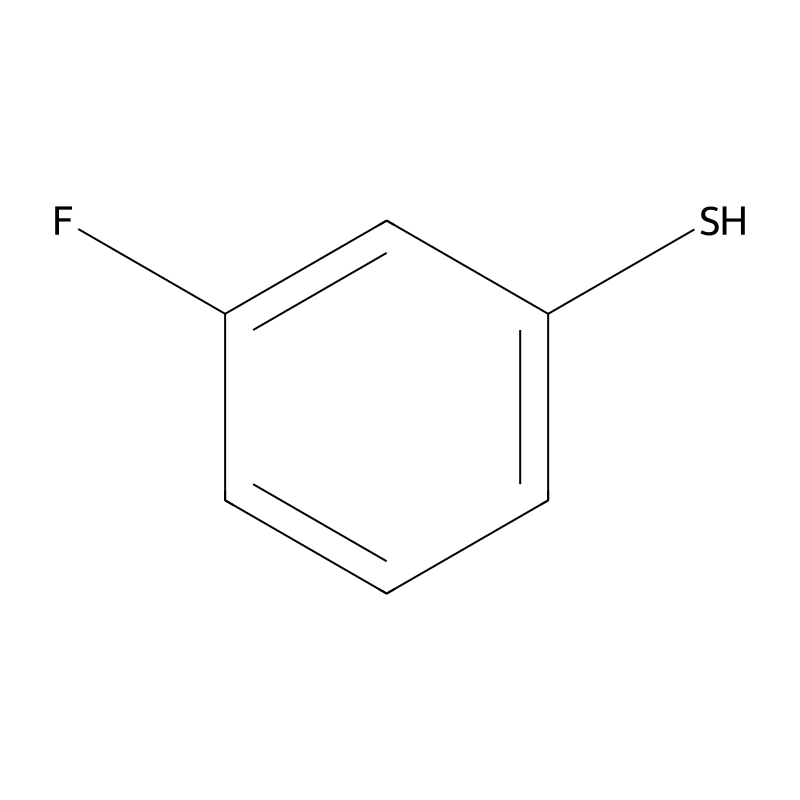

3-Fluorothiophenol, also known as 3-mercaptofluorobenzene, is an organic compound with the chemical formula C₆H₅FS and a CAS Registry Number of 2557-77-9. This compound consists of a thiol group (-SH) attached to a fluorobenzene ring, specifically at the meta position. It is recognized for its distinct properties, including being a flammable liquid that can cause skin irritation upon contact . The presence of the fluorine atom enhances its reactivity and solubility characteristics compared to other thiophenols.

- Form covalent bonds with metal centers through the thiol group, potentially making it useful in coordination chemistry research.

- Act as a precursor for the synthesis of more complex molecules with desired properties.

- Nucleophilic Substitution Reactions: The thiol group can act as a nucleophile, allowing for substitution reactions with electrophiles.

- Oxidation: It can be oxidized to form disulfides or sulfoxides under appropriate conditions.

- Cross-Coupling Reactions: This compound can engage in palladium-catalyzed cross-coupling reactions, making it useful in synthetic organic chemistry for constructing complex molecules .

Several methods exist for synthesizing 3-fluorothiophenol:

- Direct Fluorination: This method involves the fluorination of thiophenol using fluorinating agents under controlled conditions.

- Electrophilic Aromatic Substitution: A common approach where thiophenol is treated with a fluorinating agent like N-fluorobenzenesulfonimide in the presence of a catalyst.

- Reactions with Halogenated Compounds: Utilizing halogenated derivatives in reactions with thiophenols can yield 3-fluorothiophenol through nucleophilic substitution processes .

3-Fluorothiophenol finds applications in various fields:

- Organic Synthesis: It serves as an intermediate for synthesizing pharmaceuticals and agrochemicals.

- Material Science: Used in the development of functional materials due to its unique electronic properties.

- Analytical Chemistry: Useful as a reagent in various analytical techniques due to its reactivity and ability to form stable complexes .

3-Fluorothiophenol shares structural similarities with other thiophenolic compounds. Here are some comparable compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Thiophenol | C₆H₅SH | Basic structure without fluorine |

| 4-Fluorothiophenol | C₆H₄F-SH (fluorine at para position) | Different position of fluorine affects reactivity |

| 2-Fluorothiophenol | C₆H₄F-SH (fluorine at ortho position) | Increased steric hindrance due to ortho substitution |

| 3-Bromo-thiophenol | C₆H₄Br-SH | Bromine substituent alters electronic properties |

The uniqueness of 3-fluorothiophenol lies in its specific positioning of the fluorine atom, which influences its chemical reactivity and potential applications compared to other similar compounds. Its ability to participate in diverse

Infrared (IR) Spectroscopy

Characteristic Vibrational Bands

3-Fluorothiophenol exhibits distinctive infrared spectroscopic features that reflect its unique molecular structure containing both fluorine substitution and a thiol functional group. Based on detailed matrix-isolation studies conducted in nitrogen matrices at 16 K, the compound displays several characteristic vibrational bands that serve as diagnostic markers for structural identification.

The most prominent IR absorption bands of 3-fluorothiophenol and their assignments are summarized in the following table:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Description |

|---|---|---|---|

| 1604 | Very Strong | νCC | Aromatic C-C ring stretching |

| 1591/1584 | Very Strong | νCC | Aromatic C-C ring stretching |

| 1482/1480 | Very Strong | δCH; νCC | In-plane CH bending + C-C stretching |

| 1231/1227 | Strong | νCF; νCC; δCH | C-F stretching with C-C stretching and CH bending |

| 886/877 | Strong | δR; νCF | Ring deformation with C-F stretching |

| 2611 | Very Weak | νSH | S-H stretching vibration |

| 3110-3050 | Weak | νCH | C-H stretching vibrations |

The fingerprint region (400-1700 cm⁻¹) is dominated by aromatic ring vibrations, with the C-C stretching modes at 1604 and 1591/1584 cm⁻¹ being particularly intense. The C-F stretching vibration appears as a strong band at 1231/1227 cm⁻¹, often coupled with ring vibrations, while the characteristic S-H stretching vibration is observed as a weak multiplet at 2611 cm⁻¹.

Conformational Dependence of IR Spectra

3-Fluorothiophenol exists in two principal conformers: the cis (1c) and trans (1t) forms, which differ in the orientation of the S-H bond relative to the fluorine substituent. These conformers exhibit nearly identical energetic stability, with energy differences typically less than 0.1 kJ/mol regardless of the computational method employed.

Conformational Effects on Vibrational Spectra:

The structural similarity between the cis and trans conformers is reflected in their calculated IR spectra. Most vibrational bands of the two conformers either overlap completely or appear at very close wavenumbers, making definitive assignment to individual conformers challenging. However, several experimental observations suggest the presence of both conformers:

- Doublet patterns observed in certain experimental bands (e.g., 1591/1584 cm⁻¹, 1482/1480 cm⁻¹, 886/877 cm⁻¹)

- Small frequency splittings that correlate with theoretical predictions for conformer differences

- Intensity variations that reflect the statistical mixture of both forms

The rotamerization barrier between conformers is calculated to be 4.5-5.7 kJ/mol at the B3LYP level, sufficiently low to allow equilibration at room temperature before matrix deposition. This explains why both conformers are observed experimentally in nearly equal proportions.

Matrix Isolation IR Studies

Matrix isolation spectroscopy in nitrogen matrices at 16 K provides optimal conditions for characterizing 3-fluorothiophenol without intermolecular interactions that could complicate spectral interpretation. The technique offers several advantages:

Experimental Conditions:

- Host matrix: N₂ (guest-to-host ratio ~1:600)

- Temperature: 16 K

- Resolution: 0.5 cm⁻¹

- Spectral range: 4000-400 cm⁻¹

Matrix Effects:

The S-H stretching vibration at 2611 cm⁻¹ shows enhanced intensity compared to theoretical predictions, attributed to S-H···N₂ interactions that polarize the S-H bond. This phenomenon is commonly observed for hydrogen-bond donors in matrix environments and serves as evidence of guest-host interactions.

Photochemical Behavior:

Matrix isolation studies reveal that upon UV irradiation at 285 nm, 3-fluorothiophenol undergoes thiol-to-thione phototautomerization, producing three distinct thione isomers with characteristic IR signatures. This photoreaction demonstrates the utility of matrix isolation for studying reactive intermediates and photochemical processes.

Nuclear Magnetic Resonance (NMR) Spectroscopic Studies

¹⁹F NMR Characteristics

3-Fluorothiophenol contains a fluorine atom that makes it amenable to ¹⁹F NMR analysis. Based on established chemical shift patterns for fluorinated aromatics, the fluorine chemical shift is expected to fall within the aromatic fluorine range of -80 to -170 ppm relative to CFCl₃.

Expected ¹⁹F NMR Parameters:

- Chemical shift range: Approximately -100 to -120 ppm (typical for meta-fluorinated aromatics)

- Coupling patterns: Expected coupling to adjacent aromatic protons

- Sensitivity: High due to ¹⁹F's favorable NMR properties (100% natural abundance, spin ½)

The meta-substitution pattern places the fluorine atom in a position that experiences moderate electronic effects from the electron-donating thiol group, resulting in a chemical shift that differs from simple fluorobenzene (-113.5 ppm).

¹H NMR Spectroscopic Features

Proton NMR characteristics of 3-fluorothiophenol would be expected to show:

Aromatic Region (7-8 ppm):

- Four aromatic protons with complex coupling patterns due to fluorine and substitution effects

- Fluorine-proton coupling particularly evident for ortho-positioned protons

- Meta-coupling patterns characteristic of 1,3-disubstituted benzene

Thiol Proton (~2-3 ppm):

- S-H proton appearing as a singlet or weakly coupled signal

- Chemical shift influenced by aromatic ring effects and hydrogen bonding

¹³C NMR Analysis

Carbon-13 NMR would provide detailed information about the aromatic carbon framework:

Expected Chemical Shift Ranges:

- Aromatic carbons: 110-160 ppm region typical for substituted benzenes

- C-F carbon: Characteristic downfield shift due to fluorine electronegativity

- C-S carbon: Moderate downfield shift reflecting sulfur substitution

Coupling Effects:

- Carbon-fluorine coupling (¹JCF, ²JCF, ³JCF) providing structural confirmation

- Multiplicity patterns diagnostic of substitution pattern

Mass Spectrometry Analysis

Molecular Ion Characteristics

3-Fluorothiophenol (molecular formula C₆H₅FS, molecular weight 128.167 Da) exhibits characteristic mass spectrometric fragmentation patterns under electron ionization conditions.

Molecular Ion Peak:

- m/z 128: Molecular ion [M]⁺- with moderate intensity

- Isotope pattern: Shows M+1 peak due to ¹³C contribution

- Stability: Moderate stability typical of aromatic thiols

Fragmentation Pathways

Primary Fragmentation Routes:

Loss of SH (m/z 95):

- [M-SH]⁺: Formation of fluorophenyl cation

- Base peak candidate: Often represents the most stable fragmentation pathway

- Mechanism: Homolytic cleavage of C-S bond

Loss of Fluorine (m/z 109):

- [M-F]⁺: Formation of thiophenol radical cation

- Secondary process: May involve rearrangement mechanisms

- Intensity: Typically lower than SH loss

Ring Fragmentation:

- Smaller fragments: Formation of C₄H₃⁺, C₃H₃⁺, and other aromatic fragments

- Tropylium-type ions: Possible ring expansion mechanisms

Comparison with Related Compounds

The fragmentation pattern of 3-fluorothiophenol can be compared with other fluorinated aromatics and thiophenols to understand structure-fragmentation relationships. The presence of both electron-withdrawing fluorine and electron-donating sulfur creates unique electronic effects that influence fragmentation pathways.

UV-Visible Spectroscopy

Electronic Transitions

3-Fluorothiophenol exhibits characteristic UV absorption arising from electronic transitions within the aromatic π-system modified by both fluorine and thiol substitution effects.

Primary Electronic Transitions:

S₀ → S₁ Transition:

- Energy: Approximately 4.58 eV (271 nm) based on CASPT2 calculations

- Character: Predominantly ππ* with nππ* mixing

- Oscillator strength: Moderate intensity

- Experimental range: Long-wavelength absorption limit ~290 nm in hexane

Higher Energy Transitions:

- S₀ → S₂: nπσ* character with A" symmetry

- S₀ → S₃: Mixed ππ/nππ character

- UV region: Additional transitions expected below 250 nm

Solvent Effects

Solvatochromic Behavior:

The electronic absorption spectrum of 3-fluorothiophenol shows solvent-dependent shifts reflecting the molecule's electronic properties:

- Gas phase: Theoretical calculations predict absorption maximum around 271 nm

- Hexane solution: Experimental long-wavelength limit at 290 nm

- Polar solvents: Expected blue shifts due to stabilization of ground state

Photochemical Implications

The UV absorption properties directly relate to the photochemical behavior observed in matrix isolation studies:

- Excitation at 285 nm: Triggers thiol-to-thione phototautomerization

- Photoreversibility: Longer wavelength irradiation (405 nm) partially restores the original thiol form

- Quantum efficiency: Related to excited state dynamics and non-radiative processes

Raman Spectroscopic Investigations

Raman-Active Vibrations

Raman spectroscopy provides complementary vibrational information to IR spectroscopy, with different selection rules highlighting symmetric vibrations and polarizable bonds.

Expected Strong Raman Bands:

Aromatic Ring Vibrations:

- C-C stretching modes: Strong bands in 1600-1500 cm⁻¹ region

- Ring breathing modes: Symmetric vibrations around 1000 cm⁻¹

- C-H stretching: Symmetric aromatic CH modes around 3000-3100 cm⁻¹

Heteroatom Vibrations:

- C-F stretching: Enhanced in Raman due to polarizability changes

- C-S stretching: Moderate intensity around 600-800 cm⁻¹ region

- S-H stretching: Weak in Raman compared to IR

Conformational Sensitivity

Raman spectroscopy can potentially distinguish between cis and trans conformers through:

- Different polarizability tensors for the two conformations

- Intensity variations in symmetric vibrations

- Frequency shifts in polarizable bond vibrations

Surface-Enhanced Raman Studies

Studies of thiophenol adsorption on gold surfaces using surface-enhanced Raman spectroscopy (SERS) provide insights into molecular orientation and electronic effects. Similar studies with 3-fluorothiophenol could reveal:

- Adsorption geometry on metal surfaces

- Electronic coupling between molecule and surface

- Enhanced sensitivity for structural characterization

Attenuated Total Reflection Infrared (ATR-IR) and Fourier Transform Infrared (FTIR) Comparative Analysis

ATR-IR Technique Principles

Attenuated Total Reflection (ATR) sampling represents a powerful technique for direct analysis of 3-fluorothiophenol without extensive sample preparation.

ATR Methodology:

- Crystal materials: Diamond, ZnSe, or Ge crystals with high refractive index

- Penetration depth: 0.5-5 μm into the sample

- Sample contact: Direct placement on crystal surface

- Spectral range: Full mid-IR region (4000-400 cm⁻¹)

Advantages for 3-Fluorothiophenol Analysis:

- No sample preparation: Direct analysis of liquid or solid samples

- Reduced interference: Minimal solvent effects

- Surface sensitivity: Ideal for films and coatings containing the compound

FTIR vs ATR-FTIR Comparison

Transmission FTIR:

- Sample preparation: Requires dilution in KBr pellets or thin films

- Path length: Dependent on sample thickness

- Penetration: Complete sample volume

- Sensitivity: Higher for bulk analysis

ATR-FTIR:

- Sample preparation: Minimal - direct contact with crystal

- Path length: Fixed by evanescent wave penetration depth

- Penetration: Surface-limited (micrometers)

- Sensitivity: Enhanced for surface phenomena

Spectral Differences and Corrections

Wavelength-Dependent Penetration:

ATR spectra require correction for wavelength-dependent penetration depth, where longer wavelengths penetrate deeper into the sample. For 3-fluorothiophenol:

- Low frequency bands: Relatively enhanced intensity

- High frequency bands: Relatively reduced intensity

- ATR correction: Software algorithms compensate for these effects

Band Intensity Relationships:

The following table compares relative intensities between transmission and ATR modes:

| Vibrational Mode | Transmission FTIR | ATR-FTIR | Correction Factor |

|---|---|---|---|

| S-H stretch (2611 cm⁻¹) | Weak | Very weak | Reduced intensity |

| C-H stretch (3100 cm⁻¹) | Weak | Weak | Minimal change |

| C-C stretch (1600 cm⁻¹) | Very strong | Strong | Slight reduction |

| C-F stretch (1230 cm⁻¹) | Strong | Strong | Enhanced relative to higher frequencies |

| Ring deformation (880 cm⁻¹) | Strong | Very strong | Enhanced intensity |

Applications in 3-Fluorothiophenol Analysis

Quality Control Applications:

- Purity assessment: Direct analysis without extraction

- Reaction monitoring: Real-time analysis of synthesis progress

- Formulation analysis: Characterization in polymer matrices

Research Applications:

- Conformational studies: Temperature-dependent measurements

- Interaction studies: Analysis of hydrogen bonding and molecular interactions

- Kinetic studies: Time-resolved analysis of chemical changes

Purity

XLogP3

Exact Mass

Appearance

Storage

GHS Hazard Statements

H226 (13.33%): Flammable liquid and vapor [Warning Flammable liquids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant